5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium is typically synthesized through the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-chlorobenzyl halide. This reaction is generally carried out in the presence of a phase-transfer catalyst to facilitate the reaction between the two phases (aqueous and organic) [].
5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium is primarily used as an intermediate in multi-step syntheses. The compound can undergo further reactions, particularly at the nitrogen atom of the pyridine ring and the 2-position of the thiophene ring. For example, it serves as a precursor to Clopidogrel, an antiplatelet drug, through a series of reactions including acylation and oxidation [].
Although the specific mechanism of action of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium itself is not extensively discussed in the provided literature, its derivatives, notably Ticlopidine and Clopidogrel, are known to inhibit platelet aggregation. This effect is generally attributed to their interaction with the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet activation [, ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4